Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester
Brand Name: Vulcanchem
CAS No.: 24291-69-8
VCID: VC18475338
InChI: InChI=1S/C10H6Cl2N2O6/c1-4(2)10(15)20-9-5(11)3-6(13(16)17)7(12)8(9)14(18)19/h3H,1H2,2H3
SMILES:
Molecular Formula: C10H6Cl2N2O6
Molecular Weight: 321.07 g/mol

Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester

CAS No.: 24291-69-8

Cat. No.: VC18475338

Molecular Formula: C10H6Cl2N2O6

Molecular Weight: 321.07 g/mol

* For research use only. Not for human or veterinary use.

Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester - 24291-69-8

Specification

CAS No. 24291-69-8
Molecular Formula C10H6Cl2N2O6
Molecular Weight 321.07 g/mol
IUPAC Name (3,6-dichloro-2,4-dinitrophenyl) 2-methylprop-2-enoate
Standard InChI InChI=1S/C10H6Cl2N2O6/c1-4(2)10(15)20-9-5(11)3-6(13(16)17)7(12)8(9)14(18)19/h3H,1H2,2H3
Standard InChI Key OXQBCZMXEKVZOL-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a methacrylate group (CH2=C(CH3)COO\text{CH}_2=\text{C(CH}_3\text{)COO}) esterified to a 3,6-dichloro-2,4-dinitrophenyl ring. The aromatic ring contains two nitro groups at positions 2 and 4, and two chlorine atoms at positions 3 and 6, creating a sterically congested and electron-deficient system. The canonical SMILES representation is CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl\text{CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl}, reflecting its planar geometry and substituent arrangement.

Table 1: Key Chemical Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC10H6Cl2N2O6\text{C}_{10}\text{H}_6\text{Cl}_2\text{N}_2\text{O}_6
Molecular Weight321.07 g/mol
IUPAC Name(3,6-dichloro-2,4-dinitrophenyl) 2-methylprop-2-enoate
SMILES NotationCC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl\text{CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl}
Melting PointNot reported (liquid/powder form)

Synthesis and Manufacturing

Esterification Protocol

The primary synthesis route involves the esterification of methacrylic acid with 3,6-dichloro-2,4-dinitrophenol under acidic or catalytic conditions. A typical procedure includes:

  • Activation of Methacrylic Acid: Conversion to methacryloyl chloride using thionyl chloride or oxalyl chloride.

  • Nucleophilic Acyl Substitution: Reaction with 3,6-dichloro-2,4-dinitrophenol in anhydrous dichloromethane or toluene, catalyzed by triethylamine to scavenge HCl.

  • Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) yields the pure ester .

Yields are moderate (50–70%) due to steric hindrance from the ortho-nitro groups, which impede nucleophilic attack .

Alternative Pathways

Patent JP62178592A describes a radical-mediated approach using methacrylic anhydride and nitroaromatic precursors under UV initiation, though this method is less common due to side reactions .

Reactivity and Functionalization

Radical Polymerization

The methacrylate moiety enables participation in radical polymerization, forming polymers with a poly(methacrylate) backbone. Initiators like azobisisobutyronitrile (AIBN) or peroxydisulfate (Na2 _2S2 _2O8_8) generate radicals that propagate via the vinyl group . Applications include:

  • Coatings: Polymers exhibit high thermal stability and adhesion .

  • Biocidal Materials: Copolymerization with guanidine derivatives enhances antimicrobial activity .

Table 2: Polymerization Conditions and Outcomes

InitiatorTemperature (°C)Monomer Concentration (M)Polymer Yield (%)
AIBN700.475
Na2 _2S2 _2O8_8600.568

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution reactions at positions activated by nitro groups. For example:

  • Chlorine Displacement: Reaction with amines or alkoxides replaces chlorine atoms, yielding derivatives with tailored solubility or bioactivity.

  • Nitro Group Reduction: Catalytic hydrogenation (H2 _2/Pd-C) converts nitro to amino groups, enabling further functionalization .

Applications in Materials Science

Advanced Polymers

Incorporating this monomer into copolymers enhances mechanical and chemical resistance. For instance, copolymerization with diallyldimethylammonium chloride (DADMAC) produces cationic polymers for water treatment .

Surface Functionalization

Methacrylate-terminated oligonucleotides modified with this compound enable covalent immobilization on acrylic surfaces for biosensors or DNA microarrays .

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